Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
Overview
Description
Scientific Research Applications
1. Regioselective Synthesis
Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is synthesized through regioselective 1,3-dipolar cycloaddition processes. Schmidt et al. (2012) developed a method to prepare this compound by a regioselective cycloaddition between phenyl nitrile oxide and various trifluoromethyl crotonates. The process yielded 4-trifluoromethyl isoxazoles with significant influence on regiochemistry and yield based on the substitution at the crotonate dipolarophile (Schmidt et al., 2012).
2. Scale-Up Synthesis for S1P1 Receptor Agonist
In pharmaceutical research, this compound plays a role in the scale-up synthesis of potent and selective isoxazole-containing S1P1 receptor agonists. Hou et al. (2016) reported its use in the efficient synthesis of BMS-520, a potent S1P1 receptor agonist. This process involved a highly regioselective cycloaddition leading to this compound as a key intermediate (Hou et al., 2016).
3. Use in Photolysis Studies
Photolysis studies involving this compound have been conducted to understand its chemical behavior under light. Ang and Prager (1992) explored the photolysis of this compound at 300 nm in various solvents, revealing two competing photolytic pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).
4. Application in Cycloaddition Reactions
The compound is also employed in 1,3-dipolar cycloaddition reactions. Markitanov et al. (2018) used derivatives of 3,3,3-trifluoropropene in a 1,3-dipolar cycloaddition reaction with ethyl cyanocarboxylate N-oxide, leading to the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates (Markitanov et al., 2018).
Properties
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMLEMDGZCVWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622214 | |
Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613240-18-9 | |
Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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